molecular formula C9H11NO4P+ B14285024 Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester CAS No. 131066-43-8

Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester

Cat. No.: B14285024
CAS No.: 131066-43-8
M. Wt: 228.16 g/mol
InChI Key: AWABBRGNEVMOQD-UHFFFAOYSA-O
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Description

Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester is a chemical compound with a complex structure that includes carbamic acid, a hydroxyphosphinyl group, and a phenylmethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester typically involves the reaction of carbamoyl chlorides with alcohols, the addition of alcohols to isocyanates, or the reaction of carbonate esters with ammonia . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The hydroxyphosphinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The phenylmethyl ester group can also affect the compound’s solubility and stability, impacting its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester is unique due to the presence of the hydroxyphosphinyl group, which imparts distinct chemical properties and reactivity compared to other carbamate esters. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

131066-43-8

Molecular Formula

C9H11NO4P+

Molecular Weight

228.16 g/mol

IUPAC Name

hydroxy-oxo-(phenylmethoxycarbonylaminomethyl)phosphanium

InChI

InChI=1S/C9H10NO4P/c11-9(10-7-15(12)13)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H-,10,11,12,13)/p+1

InChI Key

AWABBRGNEVMOQD-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC[P+](=O)O

Origin of Product

United States

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